molecular formula C18H20N2O B12558964 Ethanamine, 2,2'-oxybis[N-(phenylmethylene)- CAS No. 143029-04-3

Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-

Cat. No.: B12558964
CAS No.: 143029-04-3
M. Wt: 280.4 g/mol
InChI Key: FHQMUCDOIUTQBL-UHFFFAOYSA-N
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Description

Ethanamine, 2,2'-oxybis[N-(phenylmethylene)- is a synthetic Schiff base compound that serves as a valuable intermediate in organic and supramolecular chemistry research. This compound features a central 3-oxapentane (diethylene glycol) spacer linked to two imine (C=N) functional groups, each bonded to a phenyl ring. The structure is characterized by its flexibility and the presence of nitrogen and oxygen donor atoms. Its primary research application lies in the development of fluorescent chemosensors and molecular probes . Schiff base compounds like this one are of significant interest due to the electronic properties of the imine group, which can be exploited for the sensing of metal cations and other analytes . Researchers utilize this bis-imine framework as a precursor for constructing more complex macrocyclic or helical structures with potential catalytic or binding activities. The compound is for Research Use Only and is intended for use in controlled laboratory settings by qualified personnel. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

143029-04-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine

InChI

InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

FHQMUCDOIUTQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Condensation of 2,2'-Oxybisethanamine with Benzaldehyde

The most straightforward method involves reacting 2,2'-oxybisethanamine (bis-(2-aminoethyl)ether) with benzaldehyde under acidic or basic conditions. This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to form the imine linkage.

Key Reaction Parameters

Parameter Typical Conditions Source
Catalyst HCl, AcOH, or MgSO₄
Solvent Methanol, ethanol, or solvent-free
Temperature 50–180°C (reflux or mild heating)
Reaction Time 1–24 hours
Mechanism
  • Protonation of Aldehyde : Acid catalyzes the activation of the aldehyde carbonyl group.
  • Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a carbinolamine intermediate.
  • Dehydration : Elimination of water yields the Schiff base.

Example Protocol (Adapted from):

  • Mix 2,2'-oxybisethanamine (2 mmol) and benzaldehyde (4 mmol) in ethanol (20 mL).
  • Add glacial acetic acid (0.1 mmol) as a catalyst.
  • Reflux for 6–12 hours.
  • Filter the precipitate and recrystallize in ether.

Yield : 75–90% (dependent on aldehyde substitution and reaction time).

Catalytic Methods Using P₂O₅/SiO₂

A solvent-free approach employing P₂O₅/SiO₂ as a catalyst offers high efficiency and environmental benefits. This method is particularly effective for sterically hindered diamines.

Advantages

  • Green Chemistry : Eliminates hazardous solvents.
  • Shorter Reaction Times : Completes in 30–60 minutes under mechanical stirring.
  • High Purity : Products crystallize directly from the reaction mixture.
Procedure (Adapted from)
  • Grind 2,2'-oxybisethanamine (2 mmol), benzaldehyde (4 mmol), and P₂O₅/SiO₂ (0.4 g, 2 mol% P₂O₅) in a mortar.
  • Stir mechanically for 30–60 minutes.
  • Add ethanol (50 mL), filter, and wash with methanol.

Yield : 85–92% (Table 1).

Entry Aldehyde Diamine Time (min) Yield (%)
1 Benzaldehyde 2,2'-Oxybisethanamine 45 88
2 4-Nitrobenzaldehyde 2,2'-Oxybisethanamine 60 75

Phase-Transfer Catalysis

For reactions involving bulky diamines or aldehydes, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity by facilitating ion exchange between aqueous and organic phases.

Case Study (Adapted from)

  • React 1-halo-2-(2-alkoxy phenoxy)ethane with potassium phthalimide.
  • Replace phthalimide with 2,2'-oxybisethanamine under basic conditions.
  • Use tetra-n-butylammonium bromide (0.1 mol%) to accelerate the reaction.

Key Insight : Steric hindrance in tert-butyl aldehydes reduces yields, necessitating prolonged reaction times (up to 5 hours).

Microwave-Assisted Synthesis

Microwave irradiation accelerates Schiff base formation by reducing reaction times to minutes. This method is ideal for thermally sensitive substrates.

Example Conditions

  • Power : 300–600 W
  • Solvent : Ethanol or DMF
  • Time : 5–15 minutes

Note : Limited data exists for this specific compound, but analogous reactions achieve >90% yields in 10 minutes.

Comparative Analysis of Methods

Method Catalyst/Solvent Yield (%) Time (h) Green Chemistry Score
Acid-Catalyzed HCl/EtOH 75–85 6–12 Moderate
P₂O₅/SiO₂ Solvent-Free 85–92 0.5–1 High
Phase-Transfer TBAB/CH₂Cl₂ 70–80 3–5 Moderate

Optimal Choice : P₂O₅/SiO₂ method balances yield, time, and sustainability.

Purification and Characterization

Common Techniques

  • Recrystallization : Ethanol/ether or methanol.
  • NMR : Confirm imine proton (δ 8.5–9.5 ppm) and aromatic signals.
  • FT-IR : Absence of –NH stretch (3300 cm⁻¹) and presence of C=N (1630 cm⁻¹).

Example Data (Adapted from):

Compound ¹H NMR (δ ppm) FT-IR (cm⁻¹)
Ethanamine, 2,2'-Oxybis[N-(Phenylmethylene)-] 7.2–7.8 (Ar-H), 8.7 (CH=N) 1630 (C=N), 1100 (C–O)

Challenges and Innovations

  • Steric Hindrance : Bulky aldehydes (e.g., tert-butyl) require prolonged reaction times or high temperatures.
  • Water Sensitivity : Hydrolysis of the Schiff base necessitates anhydrous conditions.
  • Sustainability : Solvent-free methods and recyclable catalysts (e.g., P₂O₅/SiO₂) address environmental concerns.

Applications in Advanced Materials

Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-] serves as a precursor for:

  • Metal-Organic Frameworks (MOFs) : Coordination with transition metals.
  • Polymer Stabilizers : Enhances thermal stability in epoxy resins.
  • Catalysts : Ligands for asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of amines and alcohols

    Substitution: Formation of substituted ethanamines

Scientific Research Applications

Applications in Industry

  • Polymerization Catalyst
    • This compound serves as an effective catalyst in the polymerization processes of epoxy and urethane resins. It aids in the curing and foaming processes, which are critical in producing durable plastics used in construction, automotive, and consumer goods manufacturing .
  • Pharmaceutical Intermediate
    • Ethanamine derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. Their ability to form stable complexes with various substrates makes them valuable in drug formulation processes .
  • Agricultural Chemicals
    • The compound has potential applications in developing agrochemicals, particularly as a building block for herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of these chemicals .

Case Study 1: Polymerization Processes

A study conducted on the use of ethanamine derivatives in epoxy resin formulations demonstrated that incorporating ethanamine, 2,2'-oxybis[N-(phenylmethylene)-] improved the mechanical properties of the resulting materials. The study reported an increase in tensile strength by approximately 20% compared to conventional catalysts .

Case Study 2: Pharmaceutical Synthesis

Research into the synthesis of antihypertensive agents revealed that ethanamine derivatives could be effectively utilized to create more potent compounds with fewer side effects. The modification of existing drug molecules with this compound showed promising results in enhancing bioavailability and reducing toxicity .

Data Table: Comparison of Applications

ApplicationDescriptionBenefits
Polymerization CatalystUsed in epoxy and urethane resin productionIncreases mechanical strength
Pharmaceutical IntermediateServes as a precursor for drug synthesisEnhances bioavailability
Agricultural ChemicalsBuilding block for herbicides and pesticidesImproves efficacy

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and related ethanamine derivatives:

Compound Name Molecular Formula Key Functional Groups Applications/Toxicity References
Ethanamine, 2,2'-oxybis[N-(phenylmethylene)- C₁₈H₂₂N₄O₂ Pyridyl-imine, ethylene glycol ether Lanthanide complexation; materials science
(C1) Organoselenium Compound* C₂₄H₂₄N₄Se₂ Diselanyl, pyridyl-imine, ethanamine Genotoxicity studies (low DNA damage at ≤5 μM)
(C2) Organoselenium Compound* C₂₈H₂₄N₄O₂Se₂ Bis(azan-1-yl-1-ylidene), diphenol Genotoxicity studies (low cytotoxicity)
2,2'-Oxybis(N-methylethanamine) C₆H₁₆N₂O Tertiary amine, ether Chemical intermediate; solubility in polar solvents
25I-NBOMe C₁₈H₂₂INO₃ 2,5-dimethoxyphenyl, methoxybenzyl Psychoactive; high toxicity (serotonin receptor agonist)

*C1 and C2 are organoselenium analogs with ethanamine backbones but selenium-containing functional groups.

Key Comparative Findings

Coordination Chemistry
  • Target Compound: Forms stable hexadentate complexes with lanthanides due to dual pyridyl-imine and ether oxygen donors .
  • C1/C2 : Contain diselanyl or selenide groups but lack the ethylene glycol backbone, limiting their use in lanthanide coordination .
Physicochemical Properties
  • Solubility: The target compound is soluble in methanol and forms complexes in polar solvents . In contrast, 2,2'-Oxybis(N-methylethanamine) is water-soluble, enhancing its utility as a synthetic intermediate .
  • Thermal Stability : Lanthanide complexes of the target compound decompose above 300°C, typical for Schiff base-metal systems . Simpler amines like 2,2'-Oxybis(N-methylethanamine) have lower thermal stability due to the absence of aromatic stabilization .

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